molecular formula C8H11BrN2O2 B6254929 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol CAS No. 1488015-17-3

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol

Cat. No. B6254929
CAS RN: 1488015-17-3
M. Wt: 247.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol, also known as 5-bromo-2-pyridylpropane-1,2-diol, is a chemical compound that has been studied for its potential applications in scientific research. It is a brominated compound derived from pyridine, an aromatic heterocyclic organic compound, and propane-1,2-diol, a diol compound with two hydroxyl groups. This compound has been studied for its ability to catalyze certain biochemical and physiological processes, as well as its potential applications in lab experiments.

Scientific Research Applications

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diolridylpropane-1,2-diol has been studied for its potential applications in scientific research. It has been used to investigate the mechanism of action of certain enzymes, as well as to study the biochemical and physiological effects of certain compounds. Additionally, it has been used to study the effects of certain drugs on the body, and to investigate the structure and function of proteins.

Mechanism of Action

The mechanism of action of 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diolridylpropane-1,2-diol is largely unknown. However, it is believed that its brominated structure may be involved in the catalytic activity of certain enzymes, as well as in the binding of certain compounds to proteins. Additionally, its hydroxyl groups may be involved in the formation of hydrogen bonds with other molecules, thus aiding in the catalytic activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diolridylpropane-1,2-diol are largely unknown. However, it has been studied for its potential to catalyze certain biochemical and physiological processes. Additionally, it has been studied for its potential to interact with proteins and other molecules in the body, thus influencing the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diolridylpropane-1,2-diol in lab experiments provides several advantages. Firstly, it is a relatively inexpensive compound, making it cost-effective for use in experiments. Additionally, its brominated structure and hydroxyl groups may be involved in the catalytic activity of certain enzymes, making it a useful tool for studying the mechanism of action of certain compounds. However, there are several limitations to the use of this compound in lab experiments. Firstly, its mechanism of action is largely unknown, making it difficult to predict the effects of its use in experiments. Additionally, its potential to interact with proteins and other molecules in the body may lead to unexpected results.

Future Directions

For research include further investigation into its mechanism of action, as well as its potential to catalyze certain biochemical and physiological processes. Additionally, further research into its potential to interact with proteins and other molecules in the body may lead to a better understanding of its potential applications in lab experiments. Additionally, further research into the structure and function of proteins may lead to a better understanding of the effects of this compound on the body.

Synthesis Methods

The synthesis of 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diolridylpropane-1,2-diol typically involves a reaction between 5-bromopyridine and propane-1,2-diol. This reaction is typically carried out in aqueous solution at a temperature of 70-80°C and a pH of 7-8. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and yields 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diolridylpropane-1,2-diol as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol involves the reaction of 5-bromopyridin-2-amine with 3-chloropropane-1,2-diol in the presence of a base to form the desired compound.", "Starting Materials": [ "5-bromopyridin-2-amine", "3-chloropropane-1,2-diol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-bromopyridin-2-amine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3-chloropropane-1,2-diol to the solution and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol as a white solid." ] }

CAS RN

1488015-17-3

Product Name

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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